5-(4-Iodophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(4-Iodophenyl)isoxazole-3-carboxylic acid is an organic compound with the molecular formula C10H6INO3 It features an isoxazole ring substituted with a carboxylic acid group and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)isoxazole-3-carboxylic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-iodophenylboronic acid and an appropriate isoxazole derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, and the implementation of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The isoxazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Iodophenyl)isoxazole-3-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of isoxazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceutical agents. The isoxazole ring is a common motif in many drugs, and modifications of this compound can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(4-Iodophenyl)isoxazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the isoxazole ring and the 4-iodophenyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: Similar in structure but with a chlorine atom instead of iodine.
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Features a methoxy group instead of iodine.
5-(4-Bromophenyl)isoxazole-3-carboxylic acid: Contains a bromine atom in place of iodine.
Uniqueness
5-(4-Iodophenyl)isoxazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding and nucleophilic substitution, that are not as readily accessible with other halogens. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical reactivity.
Properties
Molecular Formula |
C10H6INO3 |
---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(4-iodophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |
InChI Key |
NXFRCFBOAXDXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)I |
Origin of Product |
United States |
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